Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate
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Overview
Description
Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate is an organic compound that belongs to the class of cyanoacetates. It is characterized by the presence of a tert-butyl ester group, a cyano group, and a substituted phenyl ring with methoxy and nitro substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate typically involves the reaction of tert-butyl cyanoacetate with 3-methoxy-4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-cyano-2-(3-hydroxy-4-nitrophenyl)acetate.
Reduction: Formation of 2-cyano-2-(3-methoxy-4-aminophenyl)acetate.
Substitution: Formation of 2-cyano-2-(3-methoxy-4-nitrophenyl)acetamide or 2-cyano-2-(3-methoxy-4-nitrophenyl)thioacetate.
Scientific Research Applications
Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group can act as an electrophile, while the nitro and methoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-cyano-2-(4-methoxyphenyl)acetate:
Tert-butyl 2-cyano-2-(3-nitrophenyl)acetate: Lacks the methoxy group, which influences its chemical properties and biological activity.
Tert-butyl 2-cyano-2-(3-methoxyphenyl)acetate: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
Tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate is unique due to the presence of both methoxy and nitro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O5 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
tert-butyl 2-cyano-2-(3-methoxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C14H16N2O5/c1-14(2,3)21-13(17)10(8-15)9-5-6-11(16(18)19)12(7-9)20-4/h5-7,10H,1-4H3 |
InChI Key |
XPDJVDOKLVXYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
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